molecular formula C22H27N B420644 6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline

6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline

Katalognummer: B420644
Molekulargewicht: 305.5g/mol
InChI-Schlüssel: KRSUFFYAWWUPMG-SDNWHVSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

Molekularformel

C22H27N

Molekulargewicht

305.5g/mol

IUPAC-Name

6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C22H27N/c1-2-3-5-10-19-12-16-22-20(17-19)13-15-21(23-22)14-11-18-8-6-4-7-9-18/h4,6-9,11,13-15,19H,2-3,5,10,12,16-17H2,1H3/b14-11+

InChI-Schlüssel

KRSUFFYAWWUPMG-SDNWHVSQSA-N

SMILES

CCCCCC1CCC2=C(C1)C=CC(=N2)C=CC3=CC=CC=C3

Isomerische SMILES

CCCCCC1CCC2=C(C1)C=CC(=N2)/C=C/C3=CC=CC=C3

Kanonische SMILES

CCCCCC1CCC2=C(C1)C=CC(=N2)C=CC3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the reaction of α,β-unsaturated aldehydes with substituted anilines in the presence of a catalyst. For example, a one-pot method using heteropolyacids like phosphotungstic acid as a Brønsted acid catalyst has been developed . The reaction conditions typically involve heating the reactants under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, as well as appropriate solvents and catalysts to facilitate the reactions.

Wissenschaftliche Forschungsanwendungen

6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline has several scientific research applications:

    Medicinal Chemistry: Quinoline derivatives are known for their pharmacological activities, including antimalarial, antibacterial, antiviral, and anticancer properties.

    Materials Science: Quinoline derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials.

    Agrochemicals: Quinoline derivatives are also used as pesticides and herbicides.

Wirkmechanismus

The mechanism of action of 6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their use as anticancer agents . The exact molecular targets and pathways involved in the action of this compound would require further experimental studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline can be compared with other similar compounds, such as:

The uniqueness of 6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinoline derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.